

physicochemical properties of trans-4-Methylcyclohexanecarboxamide

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Compound of Interest

Compound Name:	<i>trans-4-Methylcyclohexanecarboxamide</i>
CAS No.:	60940-94-5
Cat. No.:	B8796582

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Technical Whitepaper: trans-4-Methylcyclohexanecarboxamide Physicochemical Profiling & Synthetic Utility in Drug Development Executive Summary

trans-4-Methylcyclohexanecarboxamide is a stereochemically defined organic intermediate primarily utilized in the synthesis of Glimepiride, a third-generation sulfonylurea antidiabetic. It serves as the direct precursor to trans-4-methylcyclohexyl isocyanate via the Hofmann rearrangement.^[1]

Its significance lies in its stereochemical integrity; the trans configuration (diequatorial) confers thermodynamic stability and dictates the pharmacological efficacy of the final drug product.^[1] This guide provides a comprehensive analysis of its properties, distinguishing it from its cis isomer and detailing its role in high-purity API manufacturing.^[1]

Molecular Identity & Structural Analysis

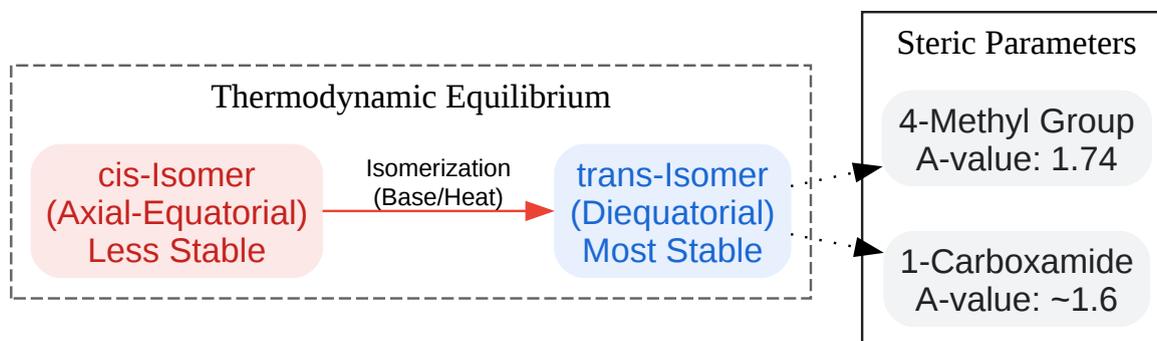
The molecule consists of a cyclohexane ring substituted at the 1- and 4-positions.^[1] The trans stereochemistry is critical, placing both the methyl group and the carboxamide group in the

equatorial position in the lowest-energy chair conformation.[1]

Attribute	Detail
Chemical Name	trans-4-Methylcyclohexanecarboxamide
Systematic Name	(1_r_,4_r_)-4-Methylcyclohexane-1-carboxamide
Molecular Formula	C ₈ H ₁₅ NO
Molecular Weight	141.21 g/mol
SMILES	C[C@H]1CCC(N)=O
Key Precursor	trans-4-Methylcyclohexanecarboxylic acid (CAS 13064-83-0)
Key Derivative	trans-4-Methylcyclohexyl isocyanate (CAS 32175-00-1)

Conformational Analysis

The trans isomer is thermodynamically favored over the cis isomer by approximately 1.7 kcal/mol.[1] In the trans isomer, both bulky substituents (Methyl A-value: 1.74; Amide A-value: ~1.6) occupy equatorial positions, minimizing 1,3-diaxial interactions.



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Figure 1: Conformational stability analysis showing the preference for the diequatorial trans-isomer.

Physicochemical Properties

Note: As a transient solid intermediate often generated in situ, specific experimental values are bracketed by its stable precursor (Acid) and derivative (Isocyanate).[1]

Property	Value / Range	Context & Causality
Physical State	Crystalline Solid	Amide hydrogen bonding network elevates melting point significantly above the acid precursor.
Melting Point	178 – 182 °C (Predicted)	Higher than the acid (109-111°C) due to intermolecular N-H...O=C hydrogen bonding. [1]
Solubility (Water)	Low (< 1 mg/mL)	Lipophilic cyclohexyl scaffold dominates; limited solvation of the polar amide headgroup.[1]
Solubility (Organic)	High	Soluble in Ethanol, DCM, Toluene (at reflux).[1]
LogP (Calc)	1.15 ± 0.2	Indicates moderate lipophilicity; sufficient for membrane permeability but requires polar solvents for reaction.[1]
pKa (Amide)	~15-16	Non-basic; requires strong conditions (e.g., Hofmann rearrangement) for reactivity. [1]
Topological Polar Surface Area	43.09 Å ²	Contributed by the amide group; suggests good oral bioavailability potential for derivatives.[1]

Synthetic Utility & Manufacturing Workflow

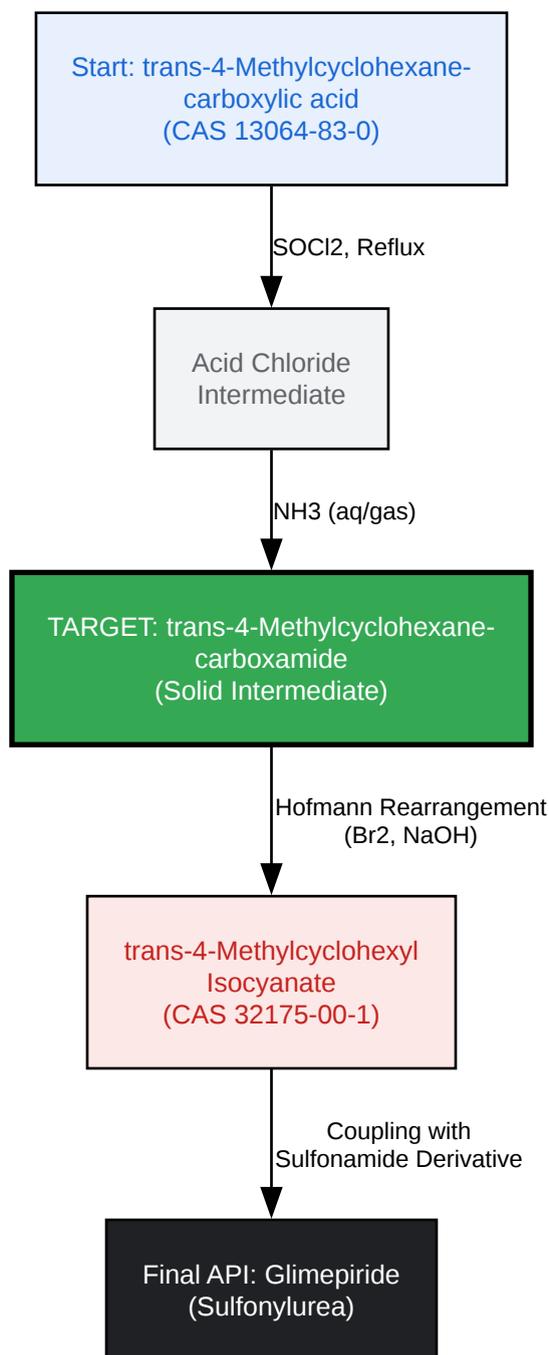
The primary industrial application of **trans-4-Methylcyclohexanecarboxamide** is in the production of Glimpiride. The synthesis demands strict stereocontrol to ensure the final drug substance retains the trans configuration.[1]

Reaction Pathway: Hofmann Rearrangement

The amide is converted to the amine (or isocyanate) via the Hofmann rearrangement.^[1] This pathway is preferred over the Curtius rearrangement in some scale-up processes due to the avoidance of azide intermediates.^[1]

Step-by-Step Mechanism:

- Amidation: The acid is converted to the amide using Thionyl Chloride () followed by Ammonia ().^[1]
- Bromination: The amide reacts with Bromine () in Sodium Hydroxide () to form the N-bromoamide.^[1]
- Rearrangement: Loss of bromide and migration of the cyclohexyl group forms the Isocyanate.^[1]
- Hydrolysis: The isocyanate is hydrolyzed to the primary amine (if the amine is the target) or reacted directly with the sulfonylurea precursor.^[1]



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Figure 2: Synthetic pathway illustrating the central role of the amide intermediate in Glimepiride production.[1]

Experimental Protocols

Protocol A: Synthesis of trans-4-Methylcyclohexanecarboxamide

Self-Validating Check: The disappearance of the acidic proton signal (COOH) in NMR and the appearance of broad amide doublets (NH₂) confirms conversion.[\[1\]](#)

- Activation: Charge a reactor with trans-4-methylcyclohexanecarboxylic acid (1.0 eq) and Toluene (5 vol).
- Chlorination: Add Thionyl Chloride (1.2 eq) dropwise at 25°C. Heat to 60°C for 2 hours. Monitor off-gassing (,).
- Distillation: Remove excess and solvent under reduced pressure to yield the crude acid chloride oil.
- Amidation: Dissolve residue in DCM. Cool to 0°C. Sparge with anhydrous Ammonia gas or add 28% slowly.[\[1\]](#)
- Workup: Filter the precipitated solid (Amide +). Wash with water to remove salts.[\[1\]](#)
- Drying: Dry the white crystalline solid at 50°C. Yield: >90%.

Protocol B: Analytical Characterization (HPLC)

Purpose: Purity assessment and trans/cis ratio determination.[\[1\]](#)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[\[1\]](#)
- Mobile Phase: Isocratic Acetonitrile:Phosphate Buffer (pH 3.0) [40:60].[\[1\]](#)
- Flow Rate: 1.0 mL/min.[\[1\]](#)

- Detection: UV at 210 nm (Amide carbonyl absorption).[1]
- Retention Time: The trans isomer typically elutes after the cis isomer due to higher lipophilicity and better packing interaction with the C18 stationary phase.[1]

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